molecular formula C6H14O3Si2 B3048784 1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol CAS No. 18162-94-2

1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol

Cat. No.: B3048784
CAS No.: 18162-94-2
M. Wt: 190.34 g/mol
InChI Key: HKGQTXCGPDIVTR-UHFFFAOYSA-N
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Description

1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol is an organosilicon compound with the molecular formula C6H14O3Si2. It is characterized by the presence of two vinyl groups and two hydroxyl groups attached to a disiloxane backbone. This compound is known for its unique chemical properties and versatility in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol can be synthesized through the hydrosilylation of alkenes and alkynes. The reaction typically involves the use of a platinum-based catalyst, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds via the addition of silicon-hydrogen bonds across the carbon-carbon multiple bonds, resulting in the formation of the desired disiloxane compound.

Industrial Production Methods

In industrial settings, the production of this compound involves the reaction of vinyl-substituted silanes with chlorosilanes in the presence of a base, followed by hydrolysis. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol undergoes several types of chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form silanes or siloxanes with different substituents.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions include epoxides, diols, silanes, and various substituted siloxanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in hydrosilylation reactions.

    Biology: The compound is utilized in the development of biocompatible materials and as a crosslinking agent in the preparation of hydrogels.

    Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.

    Industry: The compound is employed as a surface modifier, lubricant, and in the production of silicone-based materials.

Mechanism of Action

The mechanism of action of 1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol involves the interaction of its functional groups with various molecular targets. The vinyl groups participate in addition reactions, while the hydroxyl groups can form hydrogen bonds or undergo substitution reactions. These interactions enable the compound to modify surfaces, crosslink polymers, and participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound is similar in structure but lacks the hydroxyl groups, making it less reactive in certain applications.

    1,3-Dimethyldisiloxane: This compound has methyl groups instead of vinyl groups, resulting in different chemical properties and reactivity.

    1,3-Diethyl-1,1,3,3-tetramethyldisiloxane: This compound has ethyl groups instead of vinyl groups, affecting its reactivity and applications.

Uniqueness

1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol is unique due to the presence of both vinyl and hydroxyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethenyl-(ethenyl-hydroxy-methylsilyl)oxy-hydroxy-methylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3Si2/c1-5-10(3,7)9-11(4,8)6-2/h5-8H,1-2H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGQTXCGPDIVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C=C)(O)O[Si](C)(C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80521400
Record name 1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18162-94-2
Record name 1,3-Diethenyl-1,3-dimethyldisiloxane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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